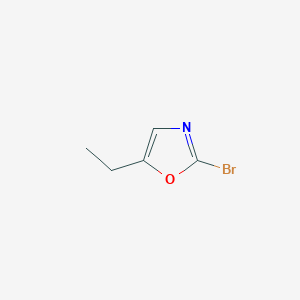

2-Bromo-5-ethyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

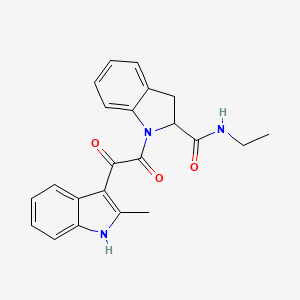

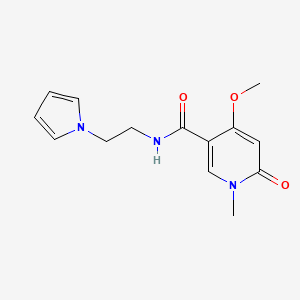

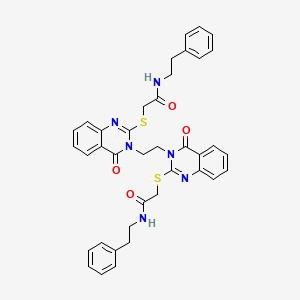

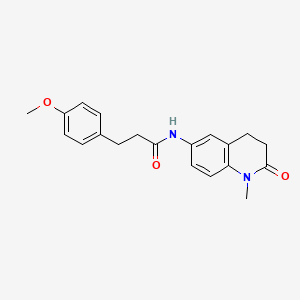

2-Bromo-5-ethyloxazole is a compound that belongs to the class of organic compounds known as oxazoles, which are aromatic heterocycles containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific compound of interest, this compound, is not directly studied in the provided papers, but related compounds with bromine and ethyl groups on an oxazole ring are discussed, which can provide insights into its properties and reactivity.

Synthesis Analysis

The synthesis of oxazole derivatives often involves cyclization reactions and the introduction of substituents like bromine and ethyl groups. For instance, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate involves cyclization and substitution reactions . Similarly, the preparation of 2-(bromodifluoromethyl)benzoxazole alcohols is achieved through the reaction of 2-(bromodifluoromethyl)benzoxazole with aldehydes in the presence of tetrakis(dimethylamino)ethylene (TDAE) . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole is determined using X-ray single-crystal analysis and compared with theoretical models . The molecular structure influences the physical and chemical properties of the compound and its potential applications.

Chemical Reactions Analysis

Oxazole derivatives participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The reactivity of the bromine atom in the oxazole ring makes it a suitable candidate for further functionalization. For example, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate is used to introduce (hetero)aryl groups into the oxazole ring . These reactions are crucial for the synthesis of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the oxazole ring. The presence of a bromine atom can increase the density and molecular weight of the compound. Theoretical studies, including density functional theory (DFT), provide insights into the electronic properties, such as HOMO-LUMO energies, which are indicative of the compound's chemical reactivity and stability . Additionally, the NLO properties of these compounds are of interest due to their potential applications in materials science .

Relevant Case Studies

While the provided papers do not include case studies on this compound, they do report on the biological activities of related oxazole derivatives. For example, some oxazole compounds exhibit antibacterial and antimicrobial properties, which are evaluated through molecular docking and microbiological assays . These studies suggest that oxazole derivatives could be promising candidates for the development of new antimicrobial agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Palladium-Catalyzed Arylation : 2-Bromo-5-ethyloxazole is utilized in palladium-catalyzed direct arylations, enabling the synthesis of (hetero)aryloxazoles. This process is significant for the neat synthesis of natural products like balsoxin and texaline (Verrier et al., 2008).

Scaffold for Synthetic Elaboration : It serves as a reactive scaffold in the synthesis of various oxazole derivatives. For example, the 2-bromomethyl analogue of this compound is particularly useful for C-alkylation in the synthesis of Oxaprozin (Patil & Luzzio, 2016).

Fluorescent Probe Development : The compound's derivatives are investigated for potential applications in fluorescent probe sensing of amino compounds, demonstrating suitability for sensing specific substances with different fluorescent colors (Lee et al., 2004).

Potential Biomedical Applications

Antioxidant Agent Synthesis : Derivatives of this compound are synthesized for potential use as potent antioxidant agents. These compounds have shown higher antioxidant activity in certain assays compared to standard compounds like ascorbic acid (Ghanbari Pirbasti et al., 2016).

Microwave-Assisted Synthesis for Biological Activity : The derivatives of this compound synthesized under microwave irradiation are noted for their broad spectrum of biological activities, including antipyretic and antioxidative properties (Khrustalev, 2009).

Covalent Probe and Drug Discovery : this compound derivatives are explored in the development of covalent probes and drugs, specifically targeting protein cysteines. This research expands the spectrum of chemical tools for ligand discovery and demonstrates the utility of these compounds as cysteine-reactive electrophiles (Byun et al., 2023).

Antidepressant Activity Analysis : Some derivatives have shown significant antidepressant effects in preclinical tests, comparable to reference drugs like imipramine, highlighting their potential application in treating depressive disorders (Klen et al., 2016; Klen et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

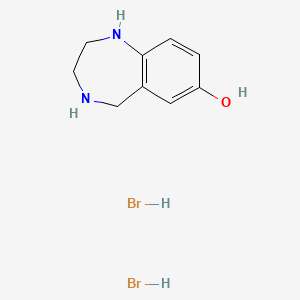

2-bromo-5-ethyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBHLRJWKCBSFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1600133-28-5 |

Source

|

| Record name | 2-bromo-5-ethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)

![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)

![Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2546961.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2546966.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)

![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/no-structure.png)